REACTION_CXSMILES
|
O.O.O.O.O.O.[F:7][B-:8]([F:11])([F:10])[F:9].[F:12][B-:13]([F:16])([F:15])[F:14].[Fe+2:17].C=C>ClCCl>[F:7][B-:8]([F:11])([F:10])[F:9].[F:12][B-:13]([F:16])([F:15])[F:14].[Fe+2:17] |f:0.1.2.3.4.5.6.7.8,11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
3 mg
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.F[B-](F)(F)F.F[B-](F)(F)F.[Fe+2]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for about 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
F[B-](F)(F)F.F[B-](F)(F)F.[Fe+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |